N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

Descripción general

Descripción

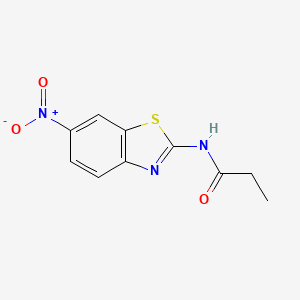

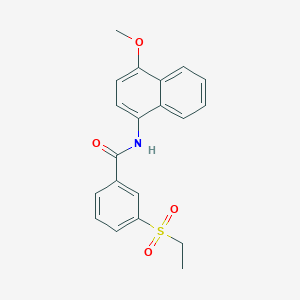

“N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” is a compound with the CAS Number: 80395-50-2 . It has a molecular weight of 237.24 . The IUPAC name for this compound is N-(6-nitro-1,3-benzothiazol-2-yl)acetamide .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound . The benzothiazole ring is substituted at the 6th position with a nitro group and at the 2nd position with a propanamide group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, there are studies on the chemical reactions of related benzothiazole compounds .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide and its derivatives have been studied for their antimicrobial activities. For instance, N-(naphthalen-1-yl)propanamide derivatives showed notable activity against bacteria and fungi, with specific compounds exhibiting significant antifungal and anti-gram-positive bacterial activity (Evren, Yurttaş, & Yılmaz-Cankilic, 2020). Similarly, benzothiazole derivatives have demonstrated antimicrobial actions and have been found active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings (Zablotskaya et al., 2013).

Tumor Hypoxia Markers

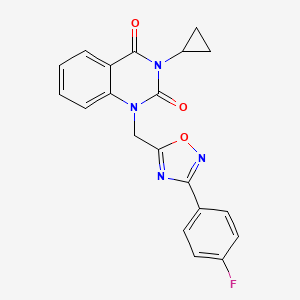

In the field of nuclear medicine, nitroimidazole-based thioflavin-T derivatives, which include compounds related to this compound, have been synthesized and evaluated as tumor hypoxia markers. These compounds have shown promising results in accumulating in hypoxic tumor cells and may aid in tumor imaging and diagnosis (Li, Chu, Liu, & Wang, 2005).

Cerebral Ischemia Markers

Similarly, nitroimidazole-based thioflavin-T derivatives have also been investigated as potential cerebral ischemia markers. These compounds have demonstrated the ability to localize in cerebral ischemic tissue, offering a noninvasive method for demonstrating cerebral ischemia (Chu, Li, Liu, & Wang, 2007).

MMP Inhibition in Tissue Damage

Compounds combining benzisothiazole and 4-thiazolidinone, which are structurally related to this compound, have been designed to affect inflammatory/oxidative processes involving free radicals and inflammatory mediators. These compounds have shown potential in inhibiting matrix metalloproteinases (MMPs), suggesting their use in managing tissue damage and wound healing (Incerti et al., 2018).

Antiparasitic Properties

Benzothiazole derivatives have been investigated for their antiparasitic properties, particularly against Leishmania infantum and Trichomonas vaginalis. These studies have found that the antiprotozoal properties of these compounds greatly depend on their chemical structure (Delmas et al., 2002).

Safety and Hazards

Direcciones Futuras

The future directions for “N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer’s . Additionally, the development of novel bioactive metal complexes of azo dyes having a heterocyclic moiety, such as benzothiazole, could be a promising area of future research .

Propiedades

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-2-9(14)12-10-11-7-4-3-6(13(15)16)5-8(7)17-10/h3-5H,2H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPVJQARGAXYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319971 | |

| Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

406917-11-1 | |

| Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2672661.png)

![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2672666.png)

![trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone](/img/structure/B2672668.png)

![2-[(2-Chloro-4-nitrophenyl)thio]pyridine](/img/structure/B2672671.png)

![(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2672674.png)

![3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672680.png)

![5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2672682.png)

![1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2672684.png)